2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,8-naphthyridinone core fused with a 1,2,4-oxadiazole ring and substituted with a 3-fluorophenyl group. The acetamide side chain is further functionalized with a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-6-9-18(10-7-16)13-29-23(34)15-33-14-22(24(35)21-11-8-17(2)30-26(21)33)27-31-25(32-36-27)19-4-3-5-20(28)12-19/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQQXDXUSGTFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the 1,2,3-triazole in compounds 6a–m, as oxadiazoles are less prone to enzymatic degradation.
The 4-methylbenzyl group may improve lipophilicity (logP ~3.5 predicted), favoring membrane permeability over the polar nitro group in 6c (logP ~2.8).
Spectroscopic and Computational Comparisons
- IR Spectroscopy : The C=O stretch in the target compound (~1670–1680 cm⁻¹) aligns with triazole-based analogs (1671–1682 cm⁻¹), confirming the conserved acetamide functionality.
- Molecular Similarity Metrics : Tanimoto and Dice indices () suggest moderate similarity (~0.65–0.70) between the target compound and triazole derivatives, primarily due to shared acetamide and aromatic motifs.
Bioactivity and Mechanism Insights
While bioactivity data for the target compound is absent in the evidence, structural analogs provide clues:
- Triazole derivatives (6a–m) exhibit anticancer and antimicrobial activities, likely via kinase or protease inhibition.
- The 3-fluorophenyl group may reduce off-target interactions compared to nitro substituents (e.g., 6c), which are associated with promiscuous binding.
Research Findings and Implications
Synthetic Feasibility : The target compound’s 1,2,4-oxadiazole ring may require alternative synthesis routes (e.g., cyclization of amidoximes) compared to triazole-based click chemistry.
Lumping Strategy : Structural similarities to triazole derivatives () justify grouping for preliminary toxicity screening, though core differences necessitate separate validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
